molecular formula C₂₁H₁₇ClF₃NO₂ B023225 エファビレンツ不純物I CAS No. 209414-26-6

エファビレンツ不純物I

カタログ番号: B023225
CAS番号: 209414-26-6
分子量: 407.8 g/mol
InChIキー: UTEUZELNJWOZOI-ANYOKISRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Efavirenz Impurity I, chemically known as 7-Chloro-1-(cyclopenta-1,3-dien-1-ylmethyl)-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one , is related to Efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection . The primary target of Efavirenz is the reverse transcriptase enzyme , an essential viral enzyme which transcribes viral RNA into DNA .

Mode of Action

Similar to other NNRTIs, Efavirenz inhibits the activity of the viral RNA-directed DNA polymerase, i.e., the reverse transcriptase . The antiviral activity of Efavirenz is dependent on intracellular conversion to the active triphosphorylated form . The rate of Efavirenz phosphorylation varies, depending on the cell type .

Biochemical Pathways

Efavirenz acts on the reverse transcription pathway of the HIV replication cycle. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, thereby stopping the integration of viral DNA into the host genome and subsequent production of new virions .

Pharmacokinetics

The pharmacokinetics of Efavirenz are characterized by significant between-subject variability, which influences both therapeutic response and adverse effects . Genetic variation in cytochrome P450 genes, especially in CYP2A6, has been linked to some of the variability in Efavirenz pharmacokinetics .

Result of Action

The inhibition of the reverse transcriptase enzyme by Efavirenz leads to a decrease in viral replication and an increase in CD4 cell counts, thereby slowing the progression of HIV disease .

Action Environment

The action of Efavirenz can be influenced by various environmental factors. For instance, genetic variations in the patient can affect the metabolism of the drug and hence its efficacy and toxicity . Furthermore, co-administration with other drugs can lead to drug-drug interactions, potentially altering the pharmacokinetics and pharmacodynamics of Efavirenz .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Efavirenz impurity I involves multiple steps, typically starting from the raw materials used in the production of Efavirenz. The synthetic route may include reactions such as cyclization, halogenation, and alkylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, and the conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity .

Industrial Production Methods

In industrial settings, the production of Efavirenz impurity I is minimized through stringent control of reaction parameters and purification processes. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor and reduce the levels of impurities during the manufacturing process .

化学反応の分析

Types of Reactions

Efavirenz impurity I can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like methanol and acetonitrile, and catalysts such as palladium on carbon. The conditions vary depending on the desired reaction, with temperature ranges from room temperature to elevated temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of Efavirenz impurity I may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield dehalogenated products .

類似化合物との比較

Similar Compounds

Similar compounds to Efavirenz impurity I include other impurities and degradation products formed during the synthesis and storage of Efavirenz, such as:

  • Efavirenz impurity A
  • Efavirenz impurity B
  • Efavirenz impurity C
  • Efavirenz impurity D
  • Efavirenz impurity E

Uniqueness

Efavirenz impurity I is unique in its specific chemical structure and the conditions under which it forms. Its presence and concentration can vary depending on the synthetic route and storage conditions of Efavirenz. Compared to other impurities, Efavirenz impurity I may have distinct physicochemical properties and reactivity, influencing the overall stability and safety profile of the drug .

特性

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEUZELNJWOZOI-ANYOKISRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)[C@@](O2)(C#CC4CC4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209414-26-6
Record name SG-275
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SG-275
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S40TCL042S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。